methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic core with multiple functional substituents. Key structural features include:
- A methyl ester at position 3, enhancing solubility in organic solvents.
- A phenyl group at position 4 and a methyl group at position 7, which influence steric and electronic properties.
Properties
IUPAC Name |
methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-16-14-21-23(22(18-8-6-5-7-9-18)24(25(28)35-21)27(31)34-4)26(30)29(16)13-12-17-10-11-19(32-2)20(15-17)33-3/h5-11,14-15,22H,12-13,28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNLKQUCXWKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyranopyridines. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. Its intricate structure incorporates multiple functional groups that contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 338.34 g/mol. The presence of amino, methoxy, and carbonyl groups enhances its reactivity and biological interactions. The structural features can be summarized in the following table:
| Feature | Description |
|---|---|
| Core Structure | Pyrano[3,2-c]pyridine |
| Functional Groups | Amino group, Methoxy groups, Carbonyl group |
| Molecular Weight | 338.34 g/mol |
Biological Activities
Research has indicated that this compound exhibits various biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as MDA-MB-231 and MDA-MB-468 (triple-negative breast cancer). It demonstrated a significant reduction in cell viability with a GI50 value around 13 μM. The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor affecting metabolic pathways in both cancerous and microbial cells.
- Cell Signaling Modulation : It may interfere with cellular signaling pathways involved in proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Position 6 : The target compound’s 3,4-dimethoxyphenethyl group (electron-rich due to methoxy) contrasts with 3-pyridinylmethyl () or benzodioxolylmethyl (), which introduce heteroaromatic or fused-ring systems. These differences impact hydrogen bonding (e.g., pyridine’s lone pairs vs. methoxy’s electron-donating effects) .
- Position 3 : The methyl ester in the target compound improves solubility in polar aprotic solvents compared to nitrile groups in , and 7, which may enhance metabolic stability .
Physicochemical and Spectral Properties
Notes:
- The target’s ester group (IR ~1700 cm⁻¹) distinguishes it from nitrile-containing analogs (IR ~2200 cm⁻¹) .
- Aromatic proton shifts vary based on substituent electron effects (e.g., methoxy vs. pyridine) .
Hydrogen Bonding and Crystallography
- The target’s amino and ester groups enable hydrogen bonding as donor/acceptor sites, similar to hydroxyl and nitrile groups in and .
- Structural analysis of related compounds (e.g., ) uses tools like SHELXL for refinement, suggesting comparable methodologies for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
